Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
Properties
Molecular Formula |
C20H23NO5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(2,6-dimethylphenoxy)sulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C20H23NO5S/c1-13-8-6-9-14(2)17(13)26-27(23)21(5)19(22)24-16-11-7-10-15-12-20(3,4)25-18(15)16/h6-11H,12H2,1-5H3 |
InChI Key |
BFWWWLACAPBGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)N(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of 2,6-dimethylphenol with a sulfinylating agent to form the corresponding sulfinyl derivative. This intermediate is then reacted with a carbamic acid derivative under controlled conditions to yield the final ester product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The choice of catalysts and solvents can significantly impact the overall process, and optimization is often required to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 77248-44-3
- Molecular Formula: C₆H₅₃NO₅S (C₂₀H₂₃NO₅S)
- Molecular Weight : 389.50 g/mol
- Synonyms: ((2,6-Xylyl)sulfinyl)methylcarbamic acid 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (2,2-dimethyl-3H-benzofuran-7-yl) N-[(2,6-dimethylphenoxy)sulfinylmethyl]carbamate .
Structural Features :
- Contains a 2,3-dihydro-2,2-dimethylbenzofuran core linked to a sulfinyl-substituted carbamate group.
- The sulfinyl group [(2,6-dimethylphenoxy)sulfinyl] imparts polarity and influences metabolic pathways .
Table 1: Structural and Toxicological Comparison
Key Findings :
Structural Variations: Carbofuran: Simplest structure with a methylcarbamate group. Higher water solubility compared to sulfinyl derivatives . Carbosulfan: Contains a dibutylamino-thio group, enhancing lipophilicity and persistence in lipid-rich environments .
Toxicity Profiles :
- The target compound (LD₅₀ = 100 mg/kg) is slightly more toxic than Carbofuran (LD₅₀ = 99 mg/kg) but less toxic than Carbosulfan (LD₅₀ ~250 mg/kg) .
- Methiocarb’s LD₅₀ (95 mg/kg) reflects its potency as a cholinesterase inhibitor, similar to other methylcarbamates .
Regulatory and Environmental Impact: Carbosulfan and Carbofuran are heavily regulated due to high toxicity to non-target species (e.g., birds) and persistence in soil .
Metabolic Pathways :
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: 77248-44-3), exhibits potential therapeutic properties that merit detailed examination. This article explores its biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molar mass of 389.47 g/mol. The compound is characterized by a carbamate functional group, which is known for its stability and ability to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO5S |
| Molar Mass | 389.47 g/mol |
| CAS Number | 77248-44-3 |
Carbamate compounds generally function as enzyme inhibitors or modulators. They can interact with various receptors and enzymes due to their ability to form hydrogen bonds and stabilize conformations necessary for biological activity. The specific interactions of this compound can include:
- Inhibition of Acetylcholinesterase : Similar carbamates often inhibit this enzyme, leading to increased levels of acetylcholine in synaptic clefts.
- Modulation of GABAergic Activity : Some studies suggest that carbamates can enhance GABA receptor activity, contributing to their anxiolytic effects.
Anticonvulsant Effects
Research indicates that carbamate derivatives may exhibit anticonvulsant properties. For instance, compounds similar to the one in focus have been tested for their efficacy in treating epilepsy and related disorders. A study highlighted the anticonvulsant activity of carbamate compounds in animal models, demonstrating significant reductions in seizure frequency and intensity .
Neuroprotective Properties
The neuroprotective effects of carbamates are attributed to their ability to modulate neurotransmitter systems and inhibit neuroinflammation. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis .
Case Studies
- Anticonvulsant Activity Study
- Neuroprotection Against Oxidative Stress
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves introducing the sulfinyl group to the carbamic acid moiety, which is sensitive to oxidation and steric hindrance. A method analogous to carbofuran synthesis (treating the 7-hydroxy precursor with isocyanate derivatives and a base like triethylamine) may be adapted . Key parameters include:
- Temperature control : Reactions should be conducted below 30°C to avoid sulfoxide decomposition.
- Solvent selection : Ethers (e.g., THF) are preferred due to their inertness toward sulfinyl groups.
- Catalyst use : Triethylamine enhances nucleophilicity of intermediates. Yield optimization requires monitoring by HPLC or TLC to track intermediate formation .
Q. How can researchers ensure compound stability during storage and experimentation?
The sulfinyl group is prone to hydrolysis and thermal degradation. Recommendations:
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent light-induced radical reactions.
- Handling : Avoid aqueous solvents at neutral/basic pH; use anhydrous acetonitrile or DMF for dissolution.
- Decomposition products : Monitor NOx and SOx emissions during heating (e.g., DSC analysis) .
Q. What analytical methods are most effective for purity assessment?
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
- Mass spectrometry : ESI-MS in positive mode shows [M+H]<sup>+</sup> at m/z 390.5 (theoretical: 389.50) .
- NMR : Key signals include δ 2.3 ppm (2,6-dimethylphenoxy protons) and δ 3.8 ppm (sulfinyl-methyl group) .
Advanced Research Questions
Q. How does the sulfinyl group influence toxicity compared to analogous carbamates (e.g., carbofuran)?
The sulfinyl moiety increases electrophilicity, enhancing interaction with acetylcholinesterase (AChE). Toxicity
Q. What experimental strategies can elucidate degradation pathways in environmental matrices?
- Photolysis : Expose to UV-Vis light (λ = 254 nm) in aqueous acetonitrile; monitor by LC-MS for sulfonic acid derivatives.
- Hydrolysis : At pH 9, the sulfinyl group converts to sulfone, confirmed by <sup>1</sup>H NMR δ 3.6 ppm (sulfone-methyl) .
- Microbial degradation : Use soil microcosms with Pseudomonas spp.; track metabolites via HRMS.
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Model the sulfinyl group’s orientation in AChE’s active site (PDB ID 1ACJ) using AutoDock Vina.
- QM/MM simulations : Calculate activation energy for sulfoxide-to-sulfone conversion in enzymatic environments.
- ADMET prediction : Use SwissADME to assess blood-brain barrier penetration (logP = 2.1 suggests moderate permeability) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
